2-Hydroxy-14-methylpentadecanoic acid
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Overview
Description
2-Hydroxy-14-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the fourteenth carbon of the pentadecanoic acid chain. It is known for its role in chemical communication systems in certain species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-14-methylpentadecanoic acid typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation. One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, reduction with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The use of readily available raw materials and simple reaction conditions makes it suitable for green industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-14-methylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-14-methylpentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in chemical communication in certain species.
Medicine: Investigated for its potential as a biomarker for diseases such as rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing various biological processes through receptor-mediated pathways .
Comparison with Similar Compounds
2-Hydroxy-14-methylpentadecanoic acid can be compared with other similar compounds, such as:
14-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon, making it less reactive in certain chemical reactions.
Pentadecanoic acid: A straight-chain fatty acid without the methyl branch, resulting in different physical and chemical properties.
2-Hydroxyhexadecanoic acid: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
29004-80-6 |
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Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-hydroxy-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
InChI Key |
RZHOIKRKYSDMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
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